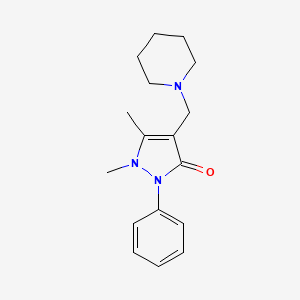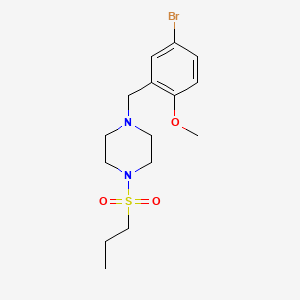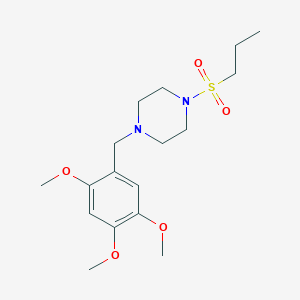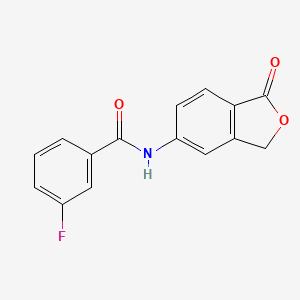
1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one
Descripción general
Descripción
1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one, also known as DPPM, is a chemical compound that has been widely used in scientific research. It is a pyrazolone derivative that has been studied for its potential therapeutic applications in various fields.
Mecanismo De Acción
The mechanism of action of 1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell survival and proliferation. In neurons, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell migration and invasion, and reduce the expression of various oncogenes. In neurons, this compound has been shown to increase the expression of antioxidant enzymes, reduce the production of reactive oxygen species, and protect against glutamate-induced excitotoxicity. In animal models, this compound has been shown to reduce inflammation, improve cognitive function, and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easier to handle and administer to cells and animals. However, one of the limitations of using this compound is its relatively low potency compared to other pyrazolone derivatives, which may require higher doses to achieve therapeutic effects.
Direcciones Futuras
There are several future directions for the study of 1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one. One area of research is the development of more potent analogs of this compound that can be used in lower doses and have fewer side effects. Another area of research is the investigation of the molecular targets and signaling pathways that are modulated by this compound. This could lead to the identification of new therapeutic targets for various diseases. Finally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
1,5-dimethyl-2-phenyl-4-(1-piperidinylmethyl)-1,2-dihydro-3H-pyrazol-3-one has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and pharmacology. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In pharmacology, this compound has been studied for its potential use as an analgesic and anti-inflammatory agent.
Propiedades
IUPAC Name |
1,5-dimethyl-2-phenyl-4-(piperidin-1-ylmethyl)pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-14-16(13-19-11-7-4-8-12-19)17(21)20(18(14)2)15-9-5-3-6-10-15/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVKCGAEEVEXPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-nitrophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B3467941.png)
![2,6-dimethoxy-4-{[4-(2-naphthylsulfonyl)-1-piperazinyl]methyl}phenol](/img/structure/B3467943.png)
![1-(2-ethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3467945.png)
![1-(4-ethylbenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3467952.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[4-(methylthio)benzyl]piperazine](/img/structure/B3467956.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3467964.png)
![N-(4-{[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3467972.png)


![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3467982.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3467989.png)
![N-mesityl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3468002.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3468009.png)
